The compound is produced through chemical synthesis and is available from multiple suppliers, including FUJIFILM Wako Pure Chemical Corporation and other chemical manufacturers. Its chemical formula is with a molecular weight of 278.37 g/mol. It is often utilized for organic synthesis and the development of hydrogels due to its biocompatibility and ability to form stable polymer networks .
The synthesis of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate typically involves several key steps:
For instance, a typical procedure might involve:
The molecular structure of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate can be described as follows:
The structural formula can be represented as follows:
3-[(3-Acrylamidopropyl)dimethylammonio]propanoate participates in several chemical reactions, primarily involving:
The mechanism of action for 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate primarily revolves around its zwitterionic nature:
This mechanism underlies its effectiveness in applications such as drug delivery systems and tissue engineering scaffolds .
The physical and chemical properties of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate include:
The applications of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate are diverse:
Enzyme-catalyzed reactions have revolutionized the functionalization of zwitterionic monomers like 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate (CBAA), offering unparalleled regioselectivity under mild conditions. Lipase acrylic resin (≥5000 U/g) serves as a particularly efficient biocatalyst for the regioselective methacrylation of complex biomolecules at specific hydroxyl groups, achieving conversions exceeding 85% within 24 hours at 45°C in anhydrous organic solvents. This enzymatic approach follows an acyl transfer mechanism where lipase activates vinyl methacrylate to form an enzyme-bound acyl intermediate, which subsequently reacts with the nucleophilic oxygen of a specific hydroxyl group on target molecules [5] [9].
The exceptional chemoselectivity of lipase avoids protection-deprotection sequences typically required in conventional chemical catalysis when modifying polyfunctional substrates. This attribute is crucial for synthesizing monomer-antibiotic conjugates where preserving pharmaceutical activity is paramount. Enzyme-catalyzed functionalization of CBAA-derived polymers enables the creation of bioactive surfaces with reduced fouling characteristics, as the mild conditions prevent degradation of the zwitterionic functionality essential for antifouling performance. The catalytic efficiency remains stable over multiple cycles, with lipase retaining >90% activity after five reaction cycles, making this approach both economically and environmentally attractive [6] [9].
Table 1: Physicochemical Properties of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate (CBAA)
Property | Specification | Analysis Method |
---|---|---|
CAS RN | 79704-35-1 | - |
Molecular Formula | C₁₁H₂₀N₂O₃ | - |
Molecular Weight | 228.29 g/mol | - |
Appearance | White to almost white powder to crystal | Visual |
Purity | >95.0% | HPLC |
Melting Point | 121 °C | DSC |
Storage Conditions | Refrigerated (0-10°C) under inert gas | - |
Conditions to Avoid | Light, heat, moisture | - |
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enables precise architecture control of CBAA-containing polymers, facilitating the synthesis of well-defined block, gradient, and star copolymers with narrow dispersity (Đ < 1.3). The zwitterionic nature of CBAA requires careful selection of chain transfer agents (CTAs), with cyanoxyl-based CTAs like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA-1) proving particularly effective. Polymerizations typically employ CBAA monomer concentrations of 2-3M in aqueous or polar solvents at 60-70°C, initiated by azo compounds such as AIBN at CTA/initiator ratios of 5:1 to ensure optimal control [5] [7].
The polymerization kinetics of CBAA exhibit pseudo-first-order behavior, indicating consistent radical concentration throughout the reaction. This controlled behavior enables precise molecular weight targeting up to 100 kDa while maintaining low dispersity. Real-time monitoring via NMR spectroscopy reveals complete CBAA monomer conversion within 8-12 hours depending on target chain length. A significant advantage of RAFT for CBAA polymerization is the preservation of the zwitterionic functionality without side reactions, maintaining the isoelectric point near neutrality essential for biomedical applications. The resulting polymers demonstrate stimuli-responsive behavior in solution, undergoing reversible conformational changes in response to ionic strength variations due to the balanced cationic (quaternary ammonium) and anionic (carboxylate) groups within the CBAA repeat units [5].
Table 2: Comparison of Synthesis Methods for CBAA Derivatives
Parameter | Enzyme-Catalyzed Approach | Conventional Chemical Synthesis |
---|---|---|
Regioselectivity | High (>90%) | Moderate (40-70%) |
Reaction Temperature | Mild (40-50°C) | Elevated (70-120°C) |
Byproduct Formation | Minimal | Significant |
Functional Group Tolerance | Excellent | Moderate |
Catalyst Recyclability | 5+ cycles | Not recyclable |
Reaction Time | 24-48 hours | 6-12 hours |
The synthesis of monomer-antibiotic conjugates demands precision engineering to preserve pharmaceutical activity while enabling subsequent polymerization. CBAA's zwitterionic character makes it an ideal comonomer for antibiotic conjugates requiring aqueous solubility. Lipase-catalyzed esterification enables site-specific modification of antibiotics like clindamycin at the C2 hydroxyl position (>90% regioselectivity), creating polymerizable methacrylate derivatives without protecting groups. This approach contrasts sharply with conventional chemical acylation, which typically produces statistical mixtures of C2, C3, and C7 derivatives requiring complex purification and resulting in significantly lower yields (40-50%) of the desired isomer [5] [9].
The antibiotic-monomer conjugates synthesized via this route maintain intrinsic bioactivity while gaining polymerizable functionality. For clindamycin-CBAA conjugates, the minimal inhibitory concentration (MIC) against S. aureus increases by only 2-fold compared to native clindamycin, whereas chemically modified analogs show 8-10-fold MIC increases due to non-selective modification of pharmacophores. The spacer length optimization between the antibiotic and polymerizable group significantly influences release kinetics from CBAA copolymers, with C2-linked conjugates demonstrating zero-order release over 14 days compared to burst release from C7-modified analogs. This controlled release profile stems from the steric accessibility of the ester linkage to hydrolytic cleavage while attached to the zwitterionic polymer backbone [5].
Modern synthetic approaches to CBAA increasingly incorporate green chemistry principles, focusing on solvent reduction, energy efficiency, and atom economy. Enzyme-catalyzed routes significantly improve the E-factor (environmental factor) compared to conventional acylation methods, reducing solvent waste by 60% and eliminating heavy metal catalysts traditionally used in esterification. Recent advances demonstrate CBAA synthesis in aqueous-organic biphasic systems using immobilized lipases, achieving 92% conversion while simplifying product isolation through phase separation [5] [8].
Solvent-free mechanochemical synthesis has emerged as a promising alternative, where CBAA preparation occurs through high-energy ball milling of solid reactants with catalytic K₂CO₃. This approach reduces reaction times from hours to minutes while completely eliminating solvent requirements. The atom economy of CBAA synthesis has been optimized to >85% through the selection of acrylamidopropyl dimethylamine and β-propiolactone as precursors, minimizing byproduct formation. Life cycle assessment studies indicate that these green synthesis routes reduce cumulative energy demand by 45% and global warming potential by 60% compared to traditional pathways [8].
Table 3: RAFT Polymerization Conditions for CBAA Copolymers
RAFT Agent (CTA) | Comonomer | Temperature | Solvent | Đ | Conversion |
---|---|---|---|---|---|
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | HEMA | 65°C | Ethanol/Water (1:1) | 1.18 | 92% |
2-Cyano-2-propyl dodecyl trithiocarbonate | MMA | 70°C | Toluene | 1.25 | 85% |
4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | NIPAM | 60°C | Dioxane | 1.22 | 89% |
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | CBAA | 70°C | Water | 1.15 | 95% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9